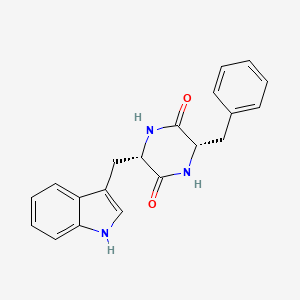

(11S,14S)-cyclo-(L-trp-L-phe) is a natural product found in Aspergillus, Aspergillus flavus, and Aspergillus sydowii with data available.

Cyclo(-Phe-Trp)

CAS No.: 6521-48-8

Cat. No.: VC13416955

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6521-48-8 |

|---|---|

| Molecular Formula | C20H19N3O2 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | (3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione |

| Standard InChI | InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 |

| Standard InChI Key | CUVKAUWOMPJEMI-ROUUACIJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 |

| SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 |

| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 |

Introduction

Chemical and Structural Properties

Cyclo(-Phe-Trp (CAS 6521-48-8) is a cyclic dipeptide with the molecular formula and a molecular weight of 333.39 g/mol . Its cyclic structure arises from an amide bond linking the carboxyl group of Phe to the amino group of Trp, forming a rigid 12-membered ring system. This conformation enhances metabolic stability compared to linear peptides, a feature critical for biological applications .

Physicochemical Characteristics

The compound exhibits solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, necessitating organic solvents for experimental handling . Storage recommendations specify maintenance at -20°C to preserve stability, with stock solutions remaining viable for one month under these conditions . Table 1 summarizes key physicochemical parameters.

Table 1: Physicochemical Properties of Cyclo(-Phe-Trp

| Property | Value |

|---|---|

| CAS Number | 6521-48-8 |

| Molecular Formula | |

| Molecular Weight | 333.39 g/mol |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C |

Synthesis and Production Methods

Palladium-Catalyzed C–H Activation Stapling

A breakthrough in Cyclo(-Phe-Trp) synthesis involves palladium-mediated intramolecular C–H activation, enabling direct cyclization between Trp and iodinated Phe residues . This method, optimized for both solution-phase and solid-phase synthesis, employs (5 mol%), (1.0 equivalent), and 2-nitrobenzoic acid (1.5 equivalents) in a PBS:DMF (1:1) solvent system under microwave irradiation (80°C, 15 minutes) . The reaction achieves yields exceeding 60% for i–i+2 and i–i+3 stapling configurations, with the meta-iodo-Phe isomer demonstrating superior reactivity due to favorable spatial alignment with Trp’s indole ring .

Natural Biosynthesis

Cyclo(-Phe-Trp) occurs naturally as a secondary metabolite in Aspergillus flavus and Aspergillus sydowii, where nonribosomal peptide synthetases (NRPS) catalyze its formation . Fungal biosynthesis typically proceeds via cyclization of linear Phe-Trp dipeptides, though exact enzymatic mechanisms remain under investigation.

Biological Significance and Applications

Ecological Roles

As a microbial metabolite, Cyclo(-Phe-Trp) likely participates in interkingdom interactions, analogous to related cyclic dipeptides such as cyclo(Pro-Tyr), which disrupts eukaryotic membrane integrity . While direct evidence for Cyclo(-Phe-Trp)’s ecological functions is limited, its structural similarity to bioactive stapled peptides suggests potential roles in bacterial-fungal competition or quorum sensing modulation .

| Target Concentration | Volume of Stock (10 mM) | Final Volume |

|---|---|---|

| 1 mM | 100 µL | 1 mL |

| 100 µM | 10 µL | 1 mL |

| 10 µM | 1 µL | 1 mL |

Stability Profiling

Accelerated stability studies reveal that Cyclo(-Phe-Trp) degrades by <5% over 30 days at -20°C but undergoes rapid hydrolysis at room temperature, underscoring the necessity of cryogenic storage .

Future Research Directions

Mechanistic Studies

Elucidating Cyclo(-Phe-Trp)’s molecular targets represents a critical knowledge gap. High-throughput screening against kinase libraries or G-protein-coupled receptors (GPCRs) could identify interaction partners, leveraging its structural resemblance to endogenous peptide ligands.

Synthetic Biology Approaches

Engineering Aspergillus strains to overexpress Cyclo(-Phe-Trp) biosynthetic genes may enable scalable fermentation production, circumventing limitations of chemical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume